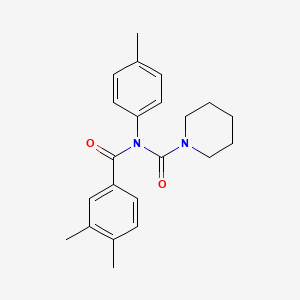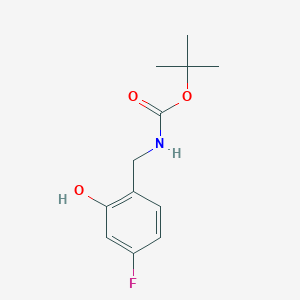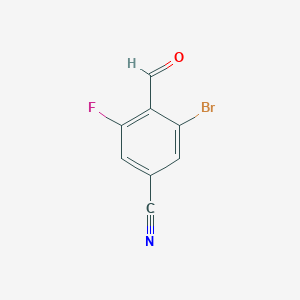
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine (L-SPD), is a natural alkaloid found in the plant species Stephania intermedia. L-SPD has been found to possess various pharmacological properties, including anti-addictive, neuroprotective, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of L-SPD is not fully understood. However, it is known to act on the dopaminergic system by inhibiting the release of dopamine in the nucleus accumbens. L-SPD also modulates the activity of various neurotransmitters, including glutamate, GABA, and serotonin.
Biochemical and Physiological Effects:
L-SPD has been found to have various biochemical and physiological effects. It reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases. L-SPD also modulates the activity of various neurotransmitters, which may contribute to its anti-addictive and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
L-SPD has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and study compared to synthetic compounds. L-SPD is also relatively stable and can be stored for long periods without significant degradation.
However, there are also limitations to using L-SPD in lab experiments. The compound is relatively insoluble in water, which may limit its use in certain assays. L-SPD also has a relatively low potency compared to other drugs, which may require higher concentrations for effective results.
Orientations Futures
There are several future directions for the study of L-SPD. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a treatment for other addictive disorders, such as alcohol and opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of L-SPD and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of L-SPD involves the extraction of the alkaloid from the roots of Stephania intermedia. The extracted alkaloid is then purified using various chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC). The final product is obtained in the form of a white crystalline powder with a melting point of 163-165°C.
Applications De Recherche Scientifique
L-SPD has been extensively studied for its anti-addictive properties. It has been found to reduce drug-seeking behavior in animal models of addiction, including cocaine, morphine, and nicotine addiction. L-SPD acts on the dopaminergic system and inhibits the release of dopamine in the nucleus accumbens, a key brain region involved in addiction.
In addition to its anti-addictive effects, L-SPD has also been shown to possess neuroprotective properties. It protects neurons from oxidative stress and reduces neuronal damage in animal models of Parkinson's disease and cerebral ischemia.
Propriétés
IUPAC Name |
(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCPXXITGHPXSH-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(NC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H](N[C@H](C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2690325.png)

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2690327.png)




![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)
![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)
